8-Chloro-6-methylchroman-4-amine

Description

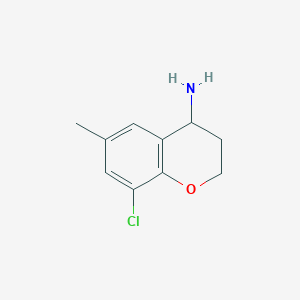

8-Chloro-6-methylchroman-4-amine is a chroman derivative featuring a bicyclic benzodihydropyran scaffold with a chlorine atom at position 8, a methyl group at position 6, and an amine group at position 4 (Figure 1). The methyl and chloro substituents may enhance lipophilicity and metabolic stability, while the amine group offers a handle for further functionalization or receptor interaction.

Properties

Molecular Formula |

C10H12ClNO |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

8-chloro-6-methyl-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C10H12ClNO/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h4-5,9H,2-3,12H2,1H3 |

InChI Key |

YMWFYNANVKWNEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)Cl)OCCC2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-methylchroman-4-amine typically involves the chlorination of 6-methylchroman-4-amine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

- Dissolve 6-methylchroman-4-amine in an appropriate solvent such as dichloromethane.

- Add thionyl chloride dropwise to the solution while maintaining the temperature below 0°C.

- Allow the reaction mixture to warm to room temperature and then reflux for several hours.

- After completion, the reaction mixture is quenched with water, and the product is extracted using an organic solvent.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-6-methylchroman-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Amine derivatives.

Substitution: Various substituted chroman-4-amine derivatives.

Scientific Research Applications

8-Chloro-6-methylchroman-4-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-6-methylchroman-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural analogs of 8-Chloro-6-methylchroman-4-amine include:

Key Observations :

- The methyl group may improve metabolic stability by blocking oxidative sites .

- Functional Group Diversity : The carboxylic acid derivative (from ) exhibits significantly higher polarity, which could limit blood-brain barrier penetration compared to the amine-containing analogs .

- Stereochemistry : The (2R)-configuration in the carboxylic acid derivative highlights the role of stereochemistry in modulating biological activity, though this data is absent for the target compound .

Biological Activity

8-Chloro-6-methylchroman-4-amine, also known as (S)-8-Chloro-6-methylchroman-4-amine, is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a chloro group at the 8th position and an amine functional group at the 4th position of the chroman structure. Its molecular formula is C_10H_12ClN, with a molecular weight of approximately 197.66 g/mol. The unique arrangement of these functional groups contributes to its distinct chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered substrate accumulation or depletion of products.

- Receptor Binding : It has been suggested that the chloro substitution enhances receptor binding affinity, potentially increasing its efficacy in therapeutic applications.

- Antioxidant Activity : The chroman ring structure is known for its ability to scavenge free radicals, which may contribute to its neuroprotective and anti-inflammatory properties.

Biological Activities

Research has demonstrated several notable biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

- Anticancer Potential : There is growing interest in the anticancer properties of chroman derivatives. Studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Neuroprotective Effects : The antioxidant properties of this compound may protect neurons from oxidative stress, making it a candidate for developing therapies for neurodegenerative diseases.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Case Studies

Several case studies have explored the applications and effects of this compound:

- Case Study on Antimicrobial Activity : A study evaluated the efficacy of this compound against multi-drug resistant bacterial strains, revealing significant inhibitory effects comparable to standard antibiotics.

- Case Study on Cancer Cell Lines : In vitro experiments conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound led to a reduction in cell viability and induced apoptosis, highlighting its potential as an anticancer agent .

- Neuroprotection Study : Research involving neuronal cell cultures exposed to oxidative stress showed that this compound significantly reduced cell death and preserved mitochondrial function, indicating its neuroprotective capabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.